(-)-Menthol

Sensory Science Flavor Chemistry Olfactory Perception

(-)-Menthol (CAS 98167-53-4, L-menthol, levomenthol) is the only stereoisomer that delivers the authentic cooling sensation via TRPM8 activation and the clean minty aroma required for premium formulations. Racemic or diastereomer-contaminated material introduces musty off-notes and reduced receptor potency—e.g., (+)-menthol modulates GABAA differently, and only (-)-menthol follows the CYP2A6 metabolic pathway predictive of human pharmacokinetics. Insist on ≥99% ee; accept no racemic substitute.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 98167-53-4
Cat. No. B7771125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthol
CAS98167-53-4
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyNOOLISFMXDJSKH-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Very sol in alcohol, chloroform, ether, petroleum ether;  freely sol in glacial acetic acid, liquid petrolatum
VERY SOLUBLE IN ACETONE, BENZENE
In water, 456 mg/l @ 25 °C
0.49 mg/mL at 25 °C
very soluble in alcohol and volatile oils;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthol (CAS 98167-53-4): A Naturally Occurring Monoterpene with Stereospecific Biological Activity


(-)-Menthol (CAS 98167-53-4), also known as L-menthol or levomenthol, is a naturally occurring cyclic monoterpene alcohol (C10H20O) and the primary component of peppermint oil [1]. It is characterized by a melting point of 41-43°C, a log P (octanol-water) of 3.4, and water solubility of 490 mg/L . The molecule possesses three chiral centers, giving rise to eight possible stereoisomers, but (-)-menthol is the predominant form found in nature and the one responsible for the characteristic cooling sensation [1].

Why Generic (-)-Menthol (CAS 98167-53-4) Substitution with Other Menthol Isomers or Analogs Fails in Critical Applications


Substituting (-)-menthol with its enantiomer (+)-menthol or other diastereomers (e.g., neomenthol, isomenthol) is not scientifically valid due to profound differences in sensory perception, receptor pharmacology, and metabolic fate. These differences stem from the compound's stereochemistry and its interaction with specific biological targets, including olfactory receptors, TRPM8 channels, and GABAA receptors [1][2]. Using a racemic mixture or a less active isomer can lead to significant reductions in cooling intensity, altered odor profiles, or complete loss of a specific therapeutic effect, rendering formulations ineffective or substandard [3]. The quantitative evidence below demonstrates that for applications requiring a specific cooling sensation, odor profile, or pharmacological activity, (-)-menthol is the only viable choice among menthol isomers.

Quantitative Evidence for (-)-Menthol (CAS 98167-53-4): Head-to-Head Comparisons vs. Isomers and Analogs


Superior Sensory Profile of (-)-Menthol vs. All Other Menthol Isomers

In a comprehensive sensory analysis of eight menthol isomers, only L-menthol [(-)-menthol] was characterized by a pleasant, sweet, mint-like odor with a distinct freshness and no off-flavors. The remaining seven isomers, including D-menthol, exhibited negative odors such as musty, herbal, or earthy aromas [1]. This provides a clear, qualitative differentiation that is critical for flavor and fragrance applications.

Sensory Science Flavor Chemistry Olfactory Perception

Enhanced and Prolonged Sensory Cooling of (-)-Menthol vs. (+)-Menthol

A time-intensity study directly compared the temporal sensory properties of L-menthol and D-menthol (the enantiomer of (-)-menthol). The results showed that L-menthol [(-)-menthol] produced a significantly greater maximum intensity and a longer total duration of both cooling and burning sensations across multiple concentrations [1]. This demonstrates that (-)-menthol is not only a more potent but also a longer-lasting cooling agent than its enantiomer.

Sensory Perception TRPM8 Consumer Science

Exclusive Nasal Decongestant Sensation of (-)-Menthol vs. (+)-Menthol

A direct comparative clinical study evaluated the effects of inhaled D-menthol and L-menthol on the subjective sensation of nasal airflow. The study found that despite being mirror images, only L-menthol [(-)-menthol] produced a significant sensation of increased nasal airway patency. No objective change in nasal resistance was measured, confirming the effect is purely sensory [1]. This demonstrates a unique, stereospecific pharmacological action not shared by its enantiomer.

Otorhinolaryngology Pharmacology Respiratory

Superior Antifungal and Antitoxigenic Activity of (-)-Menthol vs. (+)-Menthol

In a study comparing the activity of menthol stereoisomers against the fungal pathogen Fusarium verticillioides, (-)-menthol was identified as the most active inhibitor of both fungal growth and sporulation, as well as the biosynthesis of fumonisin B1 (FB1), a carcinogenic mycotoxin [1]. This demonstrates a clear, quantifiable stereoselective advantage for (-)-menthol over its enantiomer in a relevant biological assay.

Antifungal Mycotoxin Food Preservation

Enantioselective Metabolism of (-)-Menthol by CYP2A6

An in vitro study using human liver microsomes demonstrated that the major oxidative metabolite of (-)-menthol is the specific diol derivative (-)-trans-p-menthane-3,8-diol, formed primarily by the cytochrome P450 enzyme CYP2A6 [1]. While both enantiomers are metabolized by CYP2A6, the formation of distinct diastereomeric metabolites can have implications for downstream biological activity, excretion, and potential toxicity. This highlights that the stereochemistry of the parent compound dictates its metabolic fate.

Pharmacokinetics Drug Metabolism Toxicology

Optimal Research and Industrial Applications for (-)-Menthol (CAS 98167-53-4) Based on Differential Evidence


High-Fidelity Flavor and Fragrance Formulations Requiring Pure Mint Character

For applications demanding a clean, sweet, minty aroma without any off-notes (e.g., premium toothpaste, high-end confectionery, luxury personal care products), the use of high-purity (-)-menthol is mandatory. Evidence shows that all other seven menthol isomers introduce undesirable musty, herbal, or earthy odors, making racemic or isomer-contaminated material unacceptable [1]. Procurement should specify a high enantiomeric excess (e.g., >99% ee) to ensure the desired olfactory profile.

Pharmaceutical and OTC Products Where Sensory Perception Drives Therapeutic Efficacy

In products like cough drops, nasal inhalers, and topical analgesics, the cooling sensation is a primary mechanism of action for perceived relief. Research demonstrates that (-)-menthol provides a significantly more intense and longer-lasting cooling effect than its enantiomer, and it is the only isomer capable of inducing a sensation of nasal decongestion [2][3]. Substituting with (+)-menthol or racemic menthol will result in a clinically inferior product.

Research and Development Involving Stereospecific Biological Targets (e.g., TRPM8, GABAA Receptors)

Investigators studying menthol's interaction with specific receptors must use well-characterized (-)-menthol. Studies reveal that the enantiomers of menthol can have vastly different, and sometimes opposite, effects on receptor activation. For example, (+)-menthol is a more potent modulator of GABAA receptors than (-)-menthol [4]. Using racemic menthol introduces an uncontrolled variable, potentially confounding experimental results. Pure (-)-menthol is therefore essential for reproducible and interpretable research.

Studies Requiring Well-Characterized Metabolic Fate in Human Systems

For in vitro and in vivo pharmacological or toxicological studies, the choice of enantiomer is critical due to enantioselective metabolism. (-)-Menthol is metabolized by CYP2A6 to a specific diol diastereomer [5]. Using (+)-menthol would result in a different metabolite profile, which could lead to erroneous conclusions about bioavailability, efficacy, or safety in human subjects. (-)-Menthol should be the standard for any human-relevant metabolic or pharmacokinetic investigation.

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